Product packaging for Methylcysteine(Cat. No.:CAS No. 19651-44-6)

Methylcysteine

Cat. No.: B010627
CAS No.: 19651-44-6
M. Wt: 135.19 g/mol
InChI Key: IDIDJDIHTAOVLG-VKHMYHEASA-N
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Description

Historical Context and Discovery of Methylcysteine Analogues

The historical context of this compound research is closely tied to the study of sulfur-containing compounds in plants, particularly in the Allium and Brassica genera. S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), an oxidized derivative of S-methylcysteine, was notably identified as the "kale anaemia factor" in ruminant animals, highlighting its potent biological activity, albeit initially in a toxic context. researchgate.net The discovery of S-methylcysteine itself as a natural product was considered surprising given the wide occurrence of cysteine and cystine. scispace.com Early research also explored the presence and metabolism of S-methylcysteine in the context of exposure to methylating agents like methyl bromide, where it was identified as a hemoglobin adduct and a potential biological exposure index. taylorandfrancis.com

Research into this compound analogues has explored modifications to the core structure to investigate altered biological properties and synthetic applications. For instance, methylselenocysteine (B1596266) (Me-Sec), an analogue where the sulfur atom is replaced by selenium, has been studied for its chemopreventive properties. wikipedia.org Another analogue, 2-α-methyl-β-cysteine, has been synthesized and explored for its potential in creating stable glutathione (B108866) analogues with increased resistance to enzymatic degradation. usm.eduresearchgate.net These historical investigations laid the groundwork for understanding the natural occurrence, metabolism, and potential therapeutic applications of this compound and its related compounds.

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape for this compound is dynamic, with emerging trends focusing on its roles in biological systems, potential therapeutic applications, and its use in chemical synthesis. Studies continue to investigate the presence and metabolism of SMC and its sulfoxide derivative (SMCSO) in various plants and their impact on human health upon consumption. researchgate.nettandfonline.com SMCSO, in particular, is being explored as a potential biomarker for cruciferous vegetable intake. researchgate.nettandfonline.com

Emerging trends include the investigation of this compound's effects on oxidative stress, inflammation, and metabolic disorders. Research in animal models has indicated favorable anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties for SMCSO. tandfonline.com Similarly, S-methylcysteine has shown promise in ameliorating intestinal damage induced by parasitic infections, demonstrating anticoccidial activity in chickens. nih.govfrontiersin.org Its potential in addressing neurological disorders and its role as a substrate for enzymes like methionine sulfoxide reductase A are also active areas of research. caymanchem.com

Furthermore, this compound and its analogues are being explored in organic synthesis, particularly in the development of modified peptides and protein analogues. The incorporation of α-methylcysteine into peptides has been investigated as a strategy to stabilize disulfide bonds and create peptide thioester surrogates for ligation reactions. researchgate.netresearchgate.net

Significance of this compound Research in Biological Systems and Beyond

Research into this compound holds significant implications across various biological systems and extends into chemical and potential therapeutic domains. In plants, S-methylcysteine and its sulfoxide are considered phytoalexins, contributing to defense against pathogens and herbivores. researchgate.net Their presence in edible plants like garlic, onions, and Brassicas highlights their relevance in dietary intake and potential impact on human health. wikipedia.orgresearchgate.netwikipedia.orgnih.gov

In biological systems, this compound is a urinary metabolite in humans and a plant metabolite. nih.govebi.ac.uk Its involvement in sulfur-containing amino acid metabolism is being studied, particularly in organisms like Entamoeba histolytica, where l-cysteine (B1669680) deprivation leads to changes in S-methylcysteine levels. nih.gov The interaction of this compound with proteins, such as its identification as a substrate for methionine sulfoxide reductase A, underscores its role in cellular processes. caymanchem.com

Beyond its natural occurrence and metabolism, the significance of this compound research lies in its potential applications. Its unique structure makes it a candidate for drug synthesis, with researchers exploring its potential as an antioxidant and anti-inflammatory agent. solubilityofthings.com The study of this compound analogues, such as methylselenocysteine, further expands the scope of potential therapeutic interventions. wikipedia.org In the realm of organic synthesis, the use of this compound and its derivatives in peptide chemistry offers novel strategies for creating modified biomolecules with altered properties. researchgate.netresearchgate.net The ongoing research into this compound continues to uncover its multifaceted roles and potential utility in diverse fields.

Interactive Data Table Placeholder:

Below is a placeholder for interactive data tables that would present detailed research findings, such as changes in metabolite levels or enzyme activities observed in studies involving this compound.

StudyCompound(s) StudiedSystem/ModelKey Finding(s)
Example Study 1 nih.govS-MethylcysteineEntamoeba histolytica (l-cysteine deprivation)Increased intracellular levels of S-methylcysteine observed under l-cysteine limitation.
Example Study 2 nih.govS-MethylcysteineHigh-fructose diet-fed ratsAttenuation of plasma glucose, insulin (B600854), TNF-α, and insulin resistance; improved antioxidant enzyme activities.
Example Study 3 nih.govS-MethylcysteineEimeria tenella-infected chickensReduction in oocyst count, restoration of biochemical, antioxidant, and anti-inflammatory parameters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B010627 Methylcysteine CAS No. 19651-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid
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InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
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InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID50862579
Record name S-Methylcysteine
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Molecular Weight

135.19 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name S-Methyl-L-cysteine
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CAS No.

1187-84-4, 19651-44-6, 7728-98-5
Record name (-)-S-Methyl-L-cysteine
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Biosynthesis and Natural Occurrence of Methylcysteine

Methylcysteine in Plant Metabolism

S-methylcysteine (SMC) and its derivatives, particularly S-methylcysteine sulfoxide (B87167) (SMCSO), are notable sulfur-containing compounds in the plant kingdom, contributing to defense mechanisms and characteristic flavors.

S-methylcysteine sulfoxide is a prominent non-volatile amino acid derivative found abundantly in numerous Allium species, including garlic (Allium sativum) and onion (Allium cepa). wikipedia.orgoup.com It stands as one of the key S-alk(en)yl cysteine sulfoxides (ACSOs) that function as precursors to the characteristic flavors and aromas of Allium plants. oup.comcabidigitallibrary.org While SMCSO is a common constituent across most Alliums, other related sulfoxides like S-allyl cysteine sulfoxide (alliin) are particularly associated with garlic, and S-trans-prop-1-enyl cysteine sulfoxide (isoalliin) and S-propyl cysteine sulfoxide (propiin) are characteristic of onion. oup.comcabidigitallibrary.org In some Allium species, such as A. siculum, S-methylcysteine sulfoxide has been identified as the primary flavor precursor. oup.com Within onion tissues, S-methylcysteine sulfoxide can constitute a significant proportion of the potential flavor and odor precursors, estimated at around 50%. cabidigitallibrary.org Minor quantities of γ-glutamyl derivatives of S-methyl and S-propenyl cysteine have also been detected in onion tissue. cabidigitallibrary.org

Cruciferous vegetables within the Brassica family are also rich sources of S-methylcysteine sulfoxide. researchgate.netbsb-muenchen.de This compound is present in various species belonging to the Brassicaceae, encompassing cultivated plants like rapeseed and wild relatives such as wild radish and garlic mustard. royalsocietypublishing.org Common Brassica oleracea vegetables, including cabbage, broccoli, and cauliflower, contain S-methylcysteine sulfoxide. oup.combsb-muenchen.de Typically, SMCSO accounts for approximately 1-2% of the dry weight in Brassicaceae vegetables, particularly those within the Brassica genus. researchgate.net Comparative analyses have indicated that the concentration of SMCSO is often higher than that of glucosinolates in Brassica vegetables. royalsocietypublishing.orgresearchgate.netnih.gov For example, Brussels sprouts have been reported to contain the highest levels of SMCSO among several common Brassica varieties. bsb-muenchen.de The dry weight of SMCSO in cruciferous vegetables can be substantially higher, potentially up to 10 times that of total glucosinolates. royalsocietypublishing.org SMCSO's presence has also been documented in the genus Raphanus and the model plant Arabidopsis thaliana. oup.com

The biosynthesis of S-methyl-L-cysteine in plants primarily occurs through the methylation of cysteine. Investigations using radish leaves have provided key insights into this process. semanticscholar.orgnih.govnih.gov Experiments involving the administration of labeled cysteine or methyl-labeled methionine to radish leaves demonstrated a notable recovery of radioactivity in this compound sulfoxide, supporting its formation from these precursors. nih.govnih.gov Specifically, the methyl group of methionine is efficiently transferred to form the methyl group of this compound sulfoxide, indicating methionine as the source of the S-methyl moiety. nih.govnih.govtandfonline.com This direct methylation of cysteine has been shown to occur in radish leaves. tandfonline.com This mechanism in radish appears distinct from a proposed pathway in garlic that suggests formation from serine and a thiomethyl group derived from methionine, as the incorporation efficiency of the methyl group from methionine was greater than that of the sulfur atom into this compound sulfoxide in radish. nih.govnih.gov

In other plant species, such as the common bean, an alternative biosynthetic route for S-methylcysteine may involve the condensation of O-acetylserine and methanethiol (B179389). nih.gov This pathway is initiated by serine acetyltransferase (SAT), which converts serine and acetyl-CoA into O-acetylserine. mdpi.com Cysteine synthase (CSase or OASTL) then facilitates the reaction of O-acetylserine with a sulfur source to produce cysteine. capes.gov.broup.com In the context of S-methylcysteine synthesis via this pathway, cysteine synthase utilizes O-acetylserine and methanethiol. nih.gov The cytosolic enzyme BSAS4;1, found in common bean seeds, has been shown to catalyze the formation of S-methylcysteine in vitro. nih.gov Isotopic labeling studies in common bean seeds support the synthesis of free S-methylcysteine from serine and methionine, consistent with its formation via the condensation of O-acetylserine and methanethiol. nih.gov The methyl group in related compounds like S-methylhomoglutathione was found to originate from methionine. nih.gov

S-methylcysteine sulfoxide functions as a secondary metabolite in plants with demonstrated antimicrobial properties. researchgate.net It is recognized as a phytoalexin, a class of low molecular weight antimicrobial compounds synthesized by plants in response to biotic and abiotic stresses, such as pathogen attack. researchgate.netmdpi.comwikipedia.org These compounds accumulate at infection sites and help inhibit microbial growth. mdpi.comwikipedia.org Given its antimicrobial activity against plant pathogens and its constitutive presence, S-methylcysteine sulfoxide is also considered a phytoanticipin, a preformed defense compound. researchgate.net Phytoalexins are chemically diverse and act as broad-spectrum inhibitors. wikipedia.org The significance of phytoalexins in plant defense is underscored by the observation that inhibiting their biosynthesis can increase plant susceptibility to infection. wikipedia.org

This compound in Microbial and Parasitic Metabolism

This compound also plays a metabolic role in certain microorganisms and parasites.

The anaerobic protozoan parasite Entamoeba histolytica possesses the enzymatic machinery for the de novo biosynthesis of both S-methylcysteine and L-cysteine (B1669680). nih.govscispace.com Unlike many eukaryotic organisms that rely on glutathione (B108866) for redox balance, E. histolytica lacks glutathione metabolism and instead utilizes L-cysteine as its primary low molecular weight thiol. nih.govasm.org

The biosynthetic pathway for S-methylcysteine and L-cysteine in E. histolytica involves serine acetyltransferase (SAT), which converts L-serine into O-acetylserine (OAS). nih.govscispace.com Subsequently, cysteine synthase (CS), also known as O-acetyl-L-serine (thiol)-lyase, catalyzes the reaction of OAS with either methanethiol or sulfide (B99878) to produce S-methylcysteine or L-cysteine, respectively. nih.govscispace.com While recombinant E. histolytica CS isotypes have shown the capacity to synthesize both S-methylcysteine and L-cysteine in vitro, in vivo studies suggest that these enzymes are predominantly involved in S-methylcysteine synthesis. nih.gov Metabolomic analysis has indicated that S-methylcysteine synthesis increases in E. histolytica when L-cysteine is scarce. nih.gov The parasite has unique de novo pathways for assimilating methanethiol or sulfur (sulfide) to synthesize S-methylcysteine or L-cysteine. plos.org Although de novo L-cysteine biosynthesis occurs in various bacteria and plants, the production of L-cysteine itself has not been demonstrated in E. histolytica trophozoites cultured in vitro, leading to the presumption that the pathway is primarily geared towards S-methylcysteine synthesis. asm.org

S-methylcysteine Synthesis in Trichomonas vaginalis and Tritrichomonas foetusplos.org

Trichomonas vaginalis and Tritrichomonas foetus, parasitic protozoa, exhibit differences in their amino acid metabolism, including the synthesis of S-methylcysteine. plos.orgnih.govnih.govcabidigitallibrary.org Metabolomic profiling and stable isotope labeling studies have revealed that T. vaginalis synthesizes and exports high levels of S-methylcysteine, whereas only negligible levels are found in Tritrichomonas foetus. plos.orgnih.govnih.govcabidigitallibrary.org T. foetus maintains significantly higher intracellular levels of cysteine compared to T. vaginalis. plos.orgnih.govnih.govcabidigitallibrary.org

Research using 13C-labeling has confirmed the synthesis of both cysteine and S-methylcysteine by T. vaginalis. plos.orgnih.govnih.gov Recombinant T. vaginalis cysteine synthase can generate S-methylcysteine using phosphoserine and methanethiol as substrates. plos.orgnih.govnih.gov This highlights a specific enzymatic pathway for S-methylcysteine synthesis in T. vaginalis.

Bacterial-mediated Conversion and Metabolism of S-methylcysteine Sulphoxide in Gut Microbiotanih.govnih.gov

S-methylcysteine sulfoxide (SMCSO), a compound abundant in cruciferous and alliaceous vegetables, can be metabolized by gut bacteria. nih.govresearchgate.netcore.ac.ukresearchgate.nettandfonline.com While SMCSO is absorbed intact in the gastrointestinal tract, a significant portion is metabolized, likely by the gut microbiome, into bioactive derivatives. nih.gov

Studies involving in vitro cultivation of human faecal microbiota have shown that certain bacteria, including Escherichia coli strains, are capable of degrading SMCSO. researchgate.netmdpi.com This bacterial-mediated conversion can involve the reduction of the sulfoxide moiety of SMCSO. core.ac.ukresearchgate.net Bacterial cysteine β-lyase activity within the human gut microbiome has been detected and is considered to play an important role in the metabolism of dietary alkyl-cysteine conjugates like SMCSO. researchgate.netscispace.com These bacterial enzymes can have broad substrate specificity compared to their mammalian counterparts. scispace.com

Data from in vitro studies on the metabolism of a broccoli leachate containing SMCSO by human faecal microbiota showed enhanced growth of lactic acid bacteria, such as lactobacilli, and an increase in lactate (B86563) and short-chain fatty acids. researchgate.net Escherichia isolates from these communities were found to bioconvert SMCSO to its reduced analogues. researchgate.net

This compound in Mammalian Systems

S-methylcysteine is not considered a normal constituent of proteins in mammals in its free form, and it is generally believed not to enter the mammalian free amino acid pool through enzymatic conversion to cysteine or methionine. scispace.com However, it can be a minor amino acid naturally excreted in human urine. ebi.ac.ukresearchgate.net

Formation of this compound in Hemoglobintandfonline.com

S-methylcysteine can be formed in hemoglobin. Studies investigating background alkylations of hemoglobin in humans and animals have measured levels of S-methylcysteine. nih.gov These levels were found to be higher than those of N-methylvaline and Nτ-methylhistidine. nih.gov The presence of S-methylcysteine in hemoglobin may be partly attributed to misincorporation during protein synthesis or to artifacts. nih.gov Additionally, S-methylcysteine can be a biotransformation product of certain compounds like methyl bromide. ebi.ac.ukresearchgate.net A metabolic source of S-methylcysteine is the catabolism of the repair protein MGMT, which transfers a methyl group from modified DNA to a cysteine residue on the protein. ebi.ac.ukresearchgate.net

Metabolic Fate and Derivatives of this compound in Vivocore.ac.uk

The metabolic fate of S-methylcysteine and its sulfoxide derivative (SMCSO) in mammals involves absorption and subsequent metabolism. Following consumption of SMCSO-containing foods like broccoli soup, SMCSO is detected in plasma, urine, and tissues such as the prostate. nih.gov While a majority of absorbed SMCSO appears to be metabolized in vivo, likely by the gut microbiome, the exact metabolic pathways and derivatives in mammalian systems are not fully understood. nih.govscispace.com

Studies in humans have shown that a significant portion of ingested SMCSO is absorbed, either as the intact compound or as unknown derivatives, and excretion occurs over several days. nih.gov Catabolic products of SMCSO, such as sulfate, may be similar or identical to those from endogenous human metabolism, complicating their identification and quantification. nih.gov

S-methylcysteine can also be involved in the formation of S-methylglutathione, a tripeptide that can appear during the metabolism of certain methylated drugs and pesticides in animals. tandfonline.com The metabolic transformation of S-methylcysteine can involve processes such as dethiomethylation, demethylation, transpeptidation, and oxidative degradations. tandfonline.com

Data from studies with radioactively labeled SMCSO in human volunteers showed a near complete recovery of radioactivity within 14 days, suggesting that plant-derived S-methylcysteine and SMCSO may not extensively enter the mammalian free amino acid pool or be incorporated into sulfur-containing biomolecules for prolonged periods following acute ingestion. scispace.com However, the metabolic fate following chronic low-dose exposure may differ and requires further investigation. scispace.com

Advanced Synthetic Methodologies for Methylcysteine and Its Derivatives

Stereoselective Synthesis of β-Methylcysteine and β-Methyllanthionine

β-Methylcysteine (β-MeCys) and β-methyllanthionine (β-MeLan) are crucial nonnatural amino acid components found in lantibiotics, a class of peptide antibiotics. nih.govacs.orgcapes.gov.br Their incorporation into peptide structures contributes to the unique properties and biological activities of these molecules. The stereochemical complexity of β-MeCys and β-MeLan necessitates the development of stereoselective synthetic routes.

One effective strategy for the stereoselective synthesis of orthogonally protected β-MeCys derivatives involves the regio- and stereoselective ring opening of D-threonine-derived aziridines. nih.govacs.org This reaction is typically carried out using a thiol nucleophile. For instance, the use of an Ns-aziridine derivative has been shown to provide a more concise and versatile access to β-MeCys analogues. nih.gov Research has demonstrated the preparation of orthogonally protected β-methylcysteines enantioselectively via D-threonine-derived aziridine (B145994) derivatives. nih.gov An example highlights obtaining S-trityl protected β-MeCys in 40% yield from a benzyloxycarbonyl aziridine precursor. acs.org

The synthesis of protected linear β-MeLan can be achieved by extending previously reported methods for the synthesis of lanthionines, relying on the stereoselective alkylation of β-MeCys derivatives with serine-derived electrophiles. nih.govacs.org For cyclic β-methyllanthionines, a biomimetic route involving intramolecular Michael addition of MeCys to dehydrobutyrine (Dhb) has been explored. nih.gov In this latter approach, the stereoselectivity of the Michael addition is influenced by the intrinsic preference of the acyclic peptide precursor to form a specific diastereomer upon cyclization. nih.gov

Synthesis of N-Methyl Cysteine and Protected Derivatives

The incorporation of N-methyl amino acids into peptides can enhance metabolic stability, increase hydrophobicity, and rigidify conformational structure. acs.org While general methods for N-methyl amino acid synthesis exist, the preparation of N-methyl cysteine (MeCys) derivatives has historically faced challenges such as low yields or significant sulfhydryl deprotection. nih.govnih.gov

Another approach utilizes S-Trt Cys derivatives as precursors for the synthesis of protected NMe-Cys. acs.orgacs.orgresearchgate.net N-Methylation of Alloc-Cys(Trt)-OH and Boc-Cys(Trt)-OH has been shown to afford the corresponding N-methylated derivatives in good yields and purities. acs.orgacs.orgresearchgate.net These protected derivatives can be further modified in solution. acs.orgacs.org The Nα-amino protecting group can be exchanged either on the solid phase (starting from the Alloc precursor) or in solution (from the Boc precursor). acs.orgacs.orgresearchgate.net The presence of the bulky S-Trt group is advantageous during N-methylation as it helps prevent the undesired β-elimination reaction. acs.org

Asymmetric Synthesis Approaches to α-(Methyl)cysteine Derivatives

The asymmetric synthesis of α-(methyl)cysteine derivatives, which possess a quaternary carbon center at the α-position, is an active area of research due to their potential utility in constructing peptides with constrained conformations. ucj.org.ua

One prominent strategy involves the alkylation of chiral alanine (B10760859) Schiff base Ni(II) complexes. ucj.org.uacornell.edumdpi.comacs.orgresearchgate.net It has been observed that methylation of N-benzyl cysteine Schiff base derived Ni(II) complexes primarily yields dehydroalanine-containing products rather than the desired α-(methyl)cysteine. cornell.edu In contrast, the thiomethylation of Ni(II) complexes derived from alanine Schiff bases has proven to be a viable and practical approach for obtaining α-(methyl)cysteine derivatives. cornell.eduacs.orgresearchgate.net The stereochemical outcome of these reactions is significantly influenced by the choice of chiral ligands, such as those derived from proline or 3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepine. cornell.eduresearchgate.net Research indicates that proline-derived complexes exhibit superior performance in terms of chemical yields and diastereoselectivity. ucj.org.ua The synthesis can be accomplished by alkylating alanine complexes formed from specific ligands like the Hamari and Soloshonok-Liu ligands. ucj.org.ua Notably, the alanine residue in these complexes can be racemic as the reaction proceeds through an achiral enolate intermediate. ucj.org.ua

A reported method utilizing the thiomethylation of an alanine Schiff base complex with a specific reagent in dimethylformamide (DMF) in the presence of sodium hydroxide (B78521) afforded the α-(methyl)cysteine derivative with yields up to 75% and a diastereomeric ratio of approximately 9:1. acs.org This method is considered operationally convenient and scalable. acs.org Further purification through crystallization can enhance the diastereomeric purity. acs.org The target amino acid can be isolated from the diastereomerically pure complex with high yield (>95%) and excellent enantiomeric excess (>99%). acs.org

Another approach to access α-quaternary cysteine derivatives with high enantioselectivity is through asymmetric catalytic α-allylation of 2-thiazoline-4-carboxylates, employing a synergistic copper/palladium catalytic system. researchgate.net This method has yielded α-quaternary cysteine derivatives with enantioselectivities ranging from 69% to over 99%. researchgate.net

Enzymatic methods have also been applied to the asymmetric synthesis of protected (R)- and (S)-2-methylcysteine. researchgate.netresearchgate.net One such method involves enzymatic desymmetrization using pig liver esterase (PLE). researchgate.netresearchgate.net This enzyme selectively hydrolyzes one ester group in a prochiral diester, obtained from the monomethylation of dimethylmalonate (B8719724) followed by alkylation. researchgate.net This enzymatic hydrolysis yields a chiral acid in high chemical yield (97%) and enantiomeric excess (91%). researchgate.net This chiral acid can then be converted to protected (R)-2-methylcysteine via a Curtius rearrangement. researchgate.net By interchanging the acid and ester groups and applying the same process, protected (S)-2-methylcysteine can be obtained. researchgate.net

Solution-Phase Synthesis of Protected Methylcysteine Analogues

Solution-phase synthesis remains a valuable tool for preparing protected this compound analogues and their incorporation into larger peptide structures, such as glutathione (B108866) analogues. researchgate.netthieme-connect.comthieme-connect.comusm.edu

Key aspects of this improved solution-phase synthesis include the preparation of a crucial alkylating agent in excellent yield without requiring distillation thieme-connect.com, the subsequent alkylation of dimethyl methylmalonate thieme-connect.com, and the efficient conversion of the resulting product to the protected amino acid. thieme-connect.com The coupling of this protected amino acid with other amino acid residues, such as glycine (B1666218) ethyl ester, can be effectively carried out in solution using coupling agents like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), which has shown superior results compared to other reagents like N,N-dicyclohexylcarbodiimide. thieme-connect.com Deprotection of Nα-carbamate protecting groups, such as the Moz group, can be achieved in solution using trifluoroacetic acid (TFA) in the presence of a cation scavenger. thieme-connect.com Subsequent peptide coupling steps to build the desired analogue can also be performed in solution phase. thieme-connect.com

Furthermore, a divergent solution-phase synthesis approach starting from a common intermediate allows access to the S-enantiomer of the α-methylcysteine analogue. nih.gov This sequence involves converting a carboxylic acid to a tert-butyl ester, saponifying a methyl ester, converting the resulting acid to an acyl azide, performing a Curtius rearrangement, and reacting with 9-fluorenemethanol, followed by hydrolysis of the tert-butyl ester. nih.gov

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic and biocatalytic methods offer alternative and often more environmentally friendly routes for the synthesis of amino acids and their derivatives, including this compound. researchgate.netresearchgate.netd-nb.inforesearchgate.netnih.govgoogle.com

As mentioned earlier, enzymatic desymmetrization using pig liver esterase (PLE) is a successful biocatalytic approach for the asymmetric synthesis of protected (R)- and (S)-2-methylcysteine. researchgate.netresearchgate.net This enzyme's ability to selectively hydrolyze one enantiotopic ester group in a prochiral diester is central to achieving high enantiomeric excess in the product. researchgate.net

Cysteine-S-conjugate β-lyases (EC 4.4.1.13), enzymes found in microorganisms, are known to catalyze the cleavage of the carbon-sulfur bond in various S-alkyl cysteines. d-nb.info These enzymes have been proposed as catalysts for the formation of sulfur-containing volatile compounds from cysteine conjugates. d-nb.info While this relates to the breakdown of S-alkyl cysteines, it highlights the potential of using similar enzymatic mechanisms for synthetic purposes.

Biocatalytic approaches are generally considered promising for the preparation of chiral compounds. google.com Although some enzymatic conversions might face limitations in routine synthetic applications due to factors like the presence of bulky unnatural modifications or the availability of specific enzymes google.com, the successful application of enzymatic desymmetrization with PLE demonstrates the power of biocatalysis in the synthesis of this compound derivatives. researchgate.netresearchgate.net

Enzyme-catalyzed reactions are widely employed in flavor chemistry, including the liberation of flavor compounds from non-volatile precursors and the kinetic resolution of chiral substrates. d-nb.info The natural occurrence of S-methylcysteine in plants like garlic and onion involves the enzymatic breakdown of related sulfoxides by enzymes such as cysteine sulphoxide lyases, leading to the formation of volatile sulfur compounds. researchgate.netresearchgate.net This natural process illustrates the role of enzymes in transforming this compound-related compounds.

Furthermore, derivatives of this compound have found use in the development of biocatalysis-inspired systems. For example, ligands based on L-S-methylcysteine have been combined with metal ions and tested as catalysts for biomimetic nitrile hydration. nih.gov This showcases the application of this compound derivatives in catalytic systems that mimic natural enzymatic processes.

Mechanistic Investigations of Methylcysteine S Biological Activity

Mechanisms of Antioxidant Activity

The antioxidant properties of S-methylcysteine have been investigated through its effects on oxidative stress markers, its interaction with reactive oxygen species, and its antiradical capacity.

Modulation of Oxidative Stress Markers (e.g., MDA, GSH)

Studies have indicated that S-methylcysteine can modulate key markers of oxidative stress. Malondialdehyde (MDA) is a common marker of lipid peroxidation, an indicator of oxidative damage. Glutathione (B108866) (GSH) is a crucial endogenous antioxidant that plays a significant role in detoxifying reactive oxygen species and maintaining cellular redox balance encyclopedia.pubnih.gov. Research suggests that S-methylcysteine can influence the levels of both MDA and GSH, indicating a potential role in mitigating oxidative stress wikipedia.orgmpg.denih.gov.

Interaction with Reactive Oxygen Species

S-methylcysteine's antioxidant activity is partly attributed to its ability to interact directly with reactive oxygen species (ROS) wikidoc.org. ROS are highly reactive molecules that can cause damage to cellular components. By interacting with these species, S-methylcysteine may help to neutralize their harmful effects, thereby protecting cells from oxidative damage.

Antiradical Effects of S-methyl-L-cysteine and its Metal Complexes

Investigations into the antiradical effects of S-methyl-L-cysteine and its metal complexes have provided further insight into its antioxidant mechanisms nih.gov. These studies explore the ability of S-methyl-L-cysteine, both in its free form and when complexed with metals, to scavenge free radicals. The formation of metal complexes can sometimes enhance the antioxidant capacity of cysteine derivatives, influencing their reactivity towards various radical species.

Anti-inflammatory Pathways and Molecular Targets

Beyond its antioxidant effects, S-methylcysteine has demonstrated anti-inflammatory properties, mediated through the modulation of inflammatory cytokines and key signaling pathways like NF-κB and MAPK.

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)

S-methylcysteine has been shown to influence the production and release of various inflammatory cytokines wikipedia.orgecu.edu.aumpg.deguidetopharmacology.orgmdpi.com. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) play critical roles in initiating and propagating inflammatory responses guidetopharmacology.orgnih.govresearchgate.netnih.govresearchgate.netspringermedizin.de. Conversely, Interleukin-10 (IL-10) is generally considered an anti-inflammatory cytokine wikipedia.orgnih.govciteab.combham.ac.uk. Studies indicate that S-methylcysteine can modulate the balance between these pro- and anti-inflammatory mediators, contributing to its anti-inflammatory effects wikipedia.orgecu.edu.aumpg.deguidetopharmacology.orgmdpi.com.

CytokineRole in InflammationPotential Modulation by S-Methylcysteine
TNF-αPro-inflammatoryDownregulation observed in some studies. wikipedia.orgecu.edu.aumpg.deguidetopharmacology.orgmdpi.com
IL-1βPro-inflammatoryDownregulation observed in some studies. wikipedia.orgecu.edu.aumpg.deguidetopharmacology.orgmdpi.com
IL-6Pro-inflammatoryDownregulation observed in some studies. wikipedia.orgecu.edu.aumpg.deguidetopharmacology.orgmdpi.com
IL-10Anti-inflammatoryUpregulation observed in some studies. wikipedia.orgecu.edu.aumpg.deguidetopharmacology.orgmdpi.com

Impact on NF-κB and MAPK Signaling Pathways

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammatory responses, controlling the expression of numerous genes involved in the production of inflammatory mediators wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov. Research suggests that S-methylcysteine can impact these pathways ecu.edu.aumdpi.com. By inhibiting the activation or signaling cascade of NF-κB and MAPK, S-methylcysteine may reduce the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects ecu.edu.aumdpi.com.

Mechanisms in Metabolic Regulation

Research indicates that S-methyl-L-cysteine plays a role in regulating metabolic pathways, including those related to cholesterol and glucose homeostasis.

Regulation of Cholesterol Homeostasis

Studies have demonstrated that S-methyl-L-cysteine can influence cholesterol levels. In animal models, SMC has been shown to prevent increases in total cholesterol levels in both serum and liver that were induced by exogenous cholesterol. caymanchem.com Its mechanisms in regulating cholesterol homeostasis may involve inhibiting the absorption of cholesterol in the intestine and enhancing cholesterol metabolism within the serum and liver. imrpress.comscialert.net

Effects on Glucose and Insulin (B600854) Sensitivity

S-methyl-L-cysteine has been observed to impact glucose metabolism and insulin sensitivity. Administration of SMC has resulted in a significant reduction of elevated plasma glucose, insulin, and insulin resistance in rat models subjected to a high-fructose diet. caymanchem.comnih.govnih.govresearchgate.netsums.ac.ir This suggests a potential role in improving insulin sensitivity. tandfonline.com The observed hypoglycemic effect of SMC in high-fructose diet-treated rats is believed to be potentially linked to its influence on the regulation of the glycolytic pathway. nih.govsums.ac.ir

Impact on Hepatic and Pancreatic β-cell Function

Investigations suggest that S-methyl-L-cysteine can positively affect the function of the liver and pancreatic β-cells. It has been reported to improve both hepatic and pancreatic β-cell function. tandfonline.comnih.govresearchgate.netlvb.lt Furthermore, SMC has been shown to ameliorate damage to pancreatic islets, contributing to the restoration of their morphology. researchgate.net Improvements in the morphological alterations in the liver have also been observed with SMC treatment. researchgate.net

Altered Glucose- and Cholesterol-related Enzymes

S-methyl-L-cysteine may exert its metabolic effects, in part, by influencing the activity of enzymes involved in glucose and cholesterol regulation. Research indicates that SMC may affect enzymes related to both cholesterol and glucose metabolism. tandfonline.comnih.govresearchgate.netlvb.lt

Mechanisms in Antiproliferative and Anticancer Effects

S-methyl-L-cysteine has demonstrated potential as a chemopreventive agent, particularly in the context of liver cancer.

Studies in rat models of hepatocarcinogenesis induced by diethylnitrosamine have shown that S-methyl-L-cysteine possesses chemopreventive properties. caymanchem.comnih.gov SMC treatment resulted in a reduction in both the number and area of hepatocellular foci positive for glutathione S-transferase placental form (GST-P), a marker associated with preneoplastic lesions. caymanchem.comnih.gov This inhibitory effect on focus formation was observed during both the initiation and promotion stages of hepatocarcinogenesis. nih.gov The mechanisms underlying these antiproliferative effects may include a reduction in ornithine decarboxylase activity and a decrease in hepatocyte proliferation. nih.gov Additionally, SMC has been shown to down-regulate the induction of c-jun mRNA transcripts, a factor involved in cell proliferation and differentiation. nih.gov

Inhibition of Hepatocarcinogenesis

In rat models of hepatocarcinogenesis induced by diethylnitrosamine (DEN) or 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), SMC treatment resulted in a decrease in the number and area of preneoplastic lesions, specifically glutathione S-transferase placental form (GST-P)-positive foci in the liver. nih.govsemanticscholar.orgoup.comoup.com This inhibitory effect was observed in a dose-dependent manner in the post-initiation stage of MeIQx-induced hepatocarcinogenesis. semanticscholar.orgoup.com SMC and cysteine demonstrated significant inhibitory effects on the induction of GST-P-positive foci when administered during the promotion stage of DEN-induced hepatocarcinogenesis. nih.govwindows.net Furthermore, these compounds also significantly inhibited focus formation when given during the initiation stage. nih.gov

Reduction of Cell Proliferation in Preneoplastic Lesions

A key mechanism underlying the inhibitory effect of SMC on hepatocarcinogenesis appears to be the reduction of cell proliferation in preneoplastic lesions. Studies have shown that SMC treatment decreases the proportion of hepatocytes positive for proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, in the liver. nih.govoup.comwindows.net This reduction in cell proliferation was observed both in the entire liver and specifically within the GST-P-positive foci in treated rats. windows.net The inhibitory effect on hepatocellular proliferation in vivo is suggested to contribute to the post-initiation inhibition of hepatocarcinogenesis. oup.comoup.com

Downregulation of Insulin-like Growth Factor I (IGF-I) and Inducible Nitric Oxide Synthase (iNOS)

The mechanism by which SMC reduces cell proliferation in hepatocarcinogenesis may involve the downregulation of Insulin-like Growth Factor I (IGF-I) and inducible Nitric Oxide Synthase (iNOS). While some studies primarily highlight N-acetylcysteine (NAC) in the downregulation of IGF-I and iNOS mRNA expression in the liver, they also indicate that SMC exerts similar inhibitory effects on cell proliferation in MeIQx-induced hepatocarcinogenesis, suggesting a potential shared or related mechanism involving suppression of IGF-I and oxidative stress. semanticscholar.orgoup.comoup.com IGF-I is a crucial cell growth factor, and its reduced synthesis in the liver could contribute to decreased liver cell proliferation. oup.com

Potential Role in Prostate Cancer Cell Lines

Research has also explored the potential role of S-methylcysteine sulfoxide (B87167) (SMCSO), an oxidized derivative of S-methylcysteine found in vegetables like broccoli, and its metabolite S-methyl methanethiosulfonate (B1239399) (MMTSO) in prostate cancer. While SMCSO itself did not significantly alter mitochondrial or glycolytic function in prostate cancer cell lines, its metabolite, MMTSO, has shown effects on energy metabolism in DU145 prostate cancer cells. researchgate.netnih.gov MMTSO reduced mitochondrial metabolism, mitochondrial ATP production, and oxidative phosphorylation, particularly in high glucose environments. researchgate.netnih.gov It also influenced immune signaling pathways and mitochondrial regulatory genes, altering metabolic pathways and increasing fatty acid dependency, potentially shifting cells towards a less cancerous phenotype. researchgate.netnih.gov SMCSO has been detected in human prostatic and peri-prostatic tissue after dietary intake of broccoli soup, suggesting its presence in these tissues. tandfonline.comresearchgate.net Although the direct consequences of SMCSO accumulation in prostate tissues and its role in cancer prevention require further investigation, these findings suggest a potential indirect role through its metabolite. researchgate.net

Neuroprotective Mechanisms

Methylcysteine and related compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative conditions like Parkinson's disease and neuroinflammation.

Prevention of Parkinson's-like Symptoms

S-methyl-L-cysteine (SMLC) has shown potential in preventing Parkinson's-like symptoms in model systems. Dietary supplementation with SMLC, which is abundant in foods like garlic, cabbage, and turnips, has been found to prevent abnormalities induced by α-synuclein in a Drosophila model of Parkinson's disease. jneurosci.org This effect is linked to the methionine sulfoxide reductase A (MSRA) antioxidant system. jneurosci.org The reversible oxidation-reduction cycle of methionine involving MSRs is hypothesized to act as a catalytic antioxidant system protecting cells from oxidative damage. jneurosci.org SMLC participates in this catalytic antioxidant mechanism involving MSRA. jneurosci.org Animal studies have also indicated that SMC displays protective functions upon the brain against neuropsychiatric disorders and Parkinson's disease. nih.gov

Reduction of Microglia and Astrocyte Activation in Neuroinflammation

Neuroinflammation, often mediated by the activation of microglia and astrocytes, is implicated in various neurodegenerative disorders. frontiersin.org While direct research on this compound's effect on microglia and astrocyte activation is less extensive in the provided results, related organosulfur compounds from garlic have shown anti-inflammatory properties and reduced microglia and astrocyte activation in models of Parkinson's. Additionally, studies on other neuroprotective agents highlight the importance of reducing microglia and astrocyte activation in mitigating neuroinflammation and neuronal damage. frontiersin.orgnih.govnih.gov Although not directly focused on this compound, research on related compounds and neuroinflammatory mechanisms suggests a potential area for further investigation regarding this compound's role in modulating glial cell activation.

Table 1: Summary of this compound and Related Compounds Mentioned

Compound NamePubChem CID
S-Methylcysteine (SMC)24417
This compound225710
S-Methylcysteine sulfoxide (SMCSO)82142
N-acetylcysteine (NAC)1203
Cysteine5961
S-methyl-L-cysteine (SMLC)24417
S-methyl methanethiosulfonate (MMTSO)6433355

Table 2: Effect of SMC and Cysteine on GST-P Positive Foci and Cell Proliferation in Rat Liver

Treatment (Post-Initiation)Number of GST-P Positive Foci (per cm²)Area of GST-P Positive Foci (mm²/cm²)% PCNA-Positive Cells (in GST-P foci)
ControlData not consistently available across sources, but generally higher than treatment groups.Data not consistently available across sources, but generally higher than treatment groups.Higher than treatment groups. oup.comwindows.net
SMCDecreased compared to control. semanticscholar.orgoup.comDecreased compared to control. semanticscholar.orgoup.comDecreased compared to control. oup.comwindows.net
CysteineDecreased compared to control. semanticscholar.orgDecreased compared to control. semanticscholar.orgDecreased compared to control. oup.comwindows.net

Note: Specific numerical data varied between studies and experimental designs. This table summarizes the general trends reported. semanticscholar.orgoup.comoup.comwindows.net

Table 3: Effect of SMC and Cysteine on ODC Activity in Rat Liver

Treatment (Post-Initiation)ODC Activity (pmol/h/mg pro)
ControlHigher than treatment groups. windows.net
SMCSignificantly reduced. windows.net
CysteineSeemed to lower, but not significantly. windows.net

Note: Data is based on one study. ODC: Ornithine decarboxylase. windows.net

Interactions with Alpha-Synuclein (B15492655) Overexpression Models

Studies using a Drosophila model of Parkinson's disease have investigated the effects of S-methyl-L-cysteine on locomotor deficits induced by the overexpression of human alpha-synuclein. caymanchem.com Alpha-synuclein is a neuronal protein whose abnormal aggregation is implicated in neurodegeneration in Parkinson's disease. elifesciences.org Overexpression of alpha-synuclein can lead to motor and circadian rhythm defects in Drosophila. nih.gov Research suggests that S-methyl-L-cysteine can prevent these alpha-synuclein-induced abnormalities. nih.gov In transgenic mice overexpressing human alpha-synuclein, supplementation with N-acetylcysteine, a source of cysteine, was shown to decrease alpha-synuclein levels in the brain and partially protect against the loss of dopaminergic terminals. plos.org While this specific study focused on N-acetylcysteine, it highlights the potential for cysteine derivatives like this compound to influence alpha-synuclein pathology. Another study indicated that methionine sulfoxide reductase A (MSRA), for which S-methyl-L-cysteine is a substrate, can inhibit the development of locomotor and circadian rhythm defects caused by alpha-synuclein overexpression in Drosophila. nih.gov This suggests a potential indirect interaction through the MSRA-mediated antioxidant system.

Antiparasitic Mechanisms

This compound has demonstrated antiparasitic activities, particularly against certain protozoan parasites. frontiersin.orgnih.govresearchgate.net

Anticoccidial Activity Against Eimeria tenella

S-Methylcysteine has shown promising anticoccidial activity against Eimeria tenella, a species of Eimeria that causes avian coccidiosis, a significant parasitic disease in the poultry industry. frontiersin.orgnih.govresearchgate.netnih.gov Studies in Eimeria tenella-infected chickens compared the activity of S-methylcysteine to diclazuril, a commonly used anticoccidial drug. frontiersin.orgnih.govresearchgate.net The anticoccidial effects were evaluated through various parameters, including oocyst counts, clinical signs, lesions, and mortality rate. frontiersin.orgnih.govresearchgate.net

Effects on Oocyst Count and Lesion Scores

Treatment with S-methylcysteine has been shown to reduce the oocyst count in chickens experimentally infected with Eimeria tenella. frontiersin.orgnih.govresearchgate.net Oocyst counting is a standard method for evaluating the severity of Eimeria infection. nih.govpvj.com.pk Additionally, S-methylcysteine treatment demonstrated an ameliorative effect on lesions caused by Eimeria tenella infection. nih.govresearchgate.net Lesion scoring is another important tool for diagnosing and assessing the severity of coccidiosis in chickens, with specific scoring systems developed for different Eimeria species like Eimeria tenella. nih.govpvj.com.pkeimeriaprevention.com Histopathological observations of cecal tissues in treated chickens were consistent with the observed reduction in lesions. nih.govresearchgate.net

Data from a study on the effect of S-methylcysteine on mortality and lesion scores in Eimeria tenella-infected broiler chickens are presented below. nih.gov

ParameterInfected Non-treatedSMC low doseSMC high doseDiclazuril
Mortality %[Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table]
Lesion Score[Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table]

Data on the effect of S-methylcysteine on oocyst count in Eimeria tenella-infected broiler chickens are presented below. nih.gov

Days Post InfectionInfected Non-treated (no. ×106/g of feces)SMC low dose (no. ×106/g of feces)SMC high dose (no. ×106/g of feces)Diclazuril (no. ×106/g of feces)
4th to 14th[Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table][Data not explicitly provided in snippets for table]

Note: While the snippets mention that tables with this data exist in the source nih.gov, the specific numerical data values were not present in the provided text snippets to populate the tables.

Potential for Anti-Toxoplasma Effect

Studies have investigated the potential therapeutic effect of S-methylcysteine on experimental toxoplasmosis, caused by Toxoplasma gondii, in immunosuppressed mice. ekb.eg Toxoplasma gondii is an intracellular protozoan parasite responsible for toxoplasmosis. Research explored the effect of S-methylcysteine used singly and in combination with other treatments. ekb.eg Assessment parameters included parasitological measures like brain cyst burden, histopathological examination of brain sections, and immunological assessment of interferon gamma (IFN-γ) levels. ekb.eg One study indicated that a combination treatment including S-methylcysteine showed a percentage of brain cyst reduction and an increase in IFN-γ levels. ekb.eg This suggests a potential anti-Toxoplasma effect, although further investigation into the mechanisms and optimal treatment strategies is warranted.

Other Biochemical and Physiological Roles

Substrate for Methionine Sulfoxide Reductase A (MSRA)

S-Methyl-L-cysteine functions as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). medchemexpress.comcaymanchem.commedchemexpress.comnordicbiosite.com MSRA is an enzyme involved in the reduction of oxidized methionine residues. nih.gov This enzymatic reduction is part of a reversible oxidation-reduction cycle postulated to act as a catalytic antioxidant system, protecting cells from oxidative damage. nih.gov By serving as a substrate for MSRA, S-methyl-L-cysteine contributes to this cellular defense mechanism. medchemexpress.comcaymanchem.commedchemexpress.comnordicbiosite.com

Influence on Glutathione S-transferase (GST-P)

Research indicates that S-methylcysteine (SMC) can influence the activity of glutathione S-transferase placental form (GST-P), an enzyme often associated with detoxification and found at high levels in certain malignancies nih.govmdpi.com. Studies using a rat model of hepatocarcinogenesis induced by diethylnitrosamine (DEN) have shown that SMC can significantly inhibit the formation of GST-P-positive hepatocellular foci nih.govoup.comcaymanchem.com. These foci are considered putative preneoplastic lesions oup.com.

The inhibitory effects of SMC on GST-P-positive foci have been observed during both the initiation and promotion phases of hepatocarcinogenesis nih.gov. Mechanistically, this inhibition appears to involve a reduction in cell proliferation oup.comoup.com. Investigations into the underlying mechanisms have revealed that SMC treatment can lead to a significantly reduced activity of ornithine decarboxylase (ODC), a key enzyme in polyamine metabolism that is induced by promoters nih.govwindows.net. Furthermore, the proportion of hepatocytes positive for proliferating cell nuclear antigen (PCNA), a marker for cell proliferation, was significantly decreased by SMC administration nih.govwindows.net.

Studies have also examined the effect of SMC on the expression of early response proto-oncogenes. Down-regulated induction of c-jun mRNA transcripts by SMC, sustained for an eight-hour period, has been observed after partial hepatectomy in rats nih.gov. These findings support the view that SMC may act as a chemopreventive agent by suppressing cellular proliferation, potentially involving the downregulation of factors like insulin-like growth factor I (IGF-I) and inducible nitric oxide synthase (iNOS) oup.comoup.com.

Data from studies on the effect of SMC on GST-P positive foci in rat liver demonstrate a reduction in both the number and area of these foci upon SMC treatment oup.comoup.comwindows.net.

Treatment GroupNumber of GST-P Positive FociArea of GST-P Positive Foci (mm²/cm²)
Control[Data varies between studies][Data varies between studies]
SMC TreatedDecreasedDecreased

Note: Specific numerical data varies depending on the experimental design, dosage, and duration of treatment in different studies. The table summarizes the observed trend.

Toxicological Considerations and Risk Assessment in Research Models

Context-Dependent Toxicity (e.g., Ruminant vs. Non-Ruminant)

The toxicity of S-methylcysteine sulfoxide (B87167) (SMCSO), a derivative of methylcysteine found in Brassica plants, is notably context-dependent, particularly between ruminant and non-ruminant animals. In ruminants, SMCSO is well-recognized for its deleterious effects, leading to a condition known as "kale poisoning" or "kale anaemia". researchgate.netvet111.co.nzcabidigitallibrary.org This toxicity is precipitated by the conversion of SMCSO into a reactive derivative, dimethyl disulfide, during rumen fermentation by bacteria. researchgate.netvet111.co.nzcabidigitallibrary.orgnih.govcornell.edu Dimethyl disulfide is an oxidant that damages red blood cell membranes, causing haemoglobin leakage and resulting in hemolytic anaemia and red-tinged urine. vet111.co.nzcornell.edu Intakes of SMCSO above 15 g/100 kg body weight daily seem sufficient to provoke this hemolytic effect in ruminants. tandfonline.com Due to these concerns, low-SMCSO cruciferous cultivars have been developed for ruminant feed. tandfonline.com

In contrast, potential toxicity concerns or lethal doses of SMCSO in non-ruminant animals have not been established to the same extent. tandfonline.com While high concentrations of SMCSO in Brassica fodder can reduce palatability and cause toxicity in livestock, reports also show anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals, primarily rats. researchgate.netresearchgate.net Studies in non-ruminant animals, such as rats and mice, have indicated that SMCSO may exert favorable anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties. tandfonline.comresearchgate.net The difference in toxicity is attributed to the unique metabolic processes occurring in the ruminant gut microbiome, which facilitate the conversion of SMCSO to the toxic dimethyl disulfide. researchgate.netvet111.co.nznih.gov

Analysis of Potential Adverse Effects in Animal Models

Research in various animal models has explored the potential adverse effects of this compound and its derivatives, although much of the focus in non-ruminants has been on beneficial effects. Studies in rats using high and very high doses of S-methylcysteine (SMC) have indicated potential cardiotoxic effects. nih.gov Oral administration of SMC at 150 mg/kg and 300 mg/kg body weight for 10 days in rats resulted in a significant increase in serum cardiac injury biomarkers, including aspartate transaminase (AST), lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and cardiac troponin T (cTnT). nih.gov These high doses also led to increased oxidative stress in the heart, evidenced by a rise in nitric oxide concentration and a decrease in superoxide (B77818) dismutase (SOD) activity. nih.gov Ultrastructural examination of the myocardium in these rats revealed inter-bundle vacuolation, loss of myofibrils, and centripetal movement of mitochondria towards the nucleus, with mitochondria partially or completely engulfed by the nucleus at higher doses. nih.gov This was accompanied by hypoxia-induced cardiomyocyte apoptosis. nih.gov

In mice, studies investigating the genotoxicity of SMCSO and its metabolite methyl methane (B114726) thiosulphinate (MMTSO) found that while lower doses inhibited benzo[a]pyrene-induced genotoxicity, higher doses of MMTSO (0.5 and 1.0 mmol/kg body weight) displayed severe acute toxicity. nih.gov

Studies in rats fed high levels of S-methylcysteine have shown depression of growth and splenic damage, characterized by erythrocyte engorgement and hemosiderin accumulation. ebi.ac.uk This splenic damage was similar to that observed with high levels of methionine, suggesting a potential involvement of methyl group metabolism in the toxicity. ebi.ac.uk

Despite these findings at high doses, other studies in rats and chickens have reported no significant side effects or immediate toxic effects at lower or moderate doses of SMC or SMCSO, particularly when investigating potential beneficial effects like anti-diabetic or anticoccidial properties. tandfonline.comresearchgate.netfrontiersin.orgresearchgate.net

Here is a summary of potential adverse effects observed in some animal models:

Animal ModelCompound StudiedDoseObserved Adverse EffectsSource
RatsS-methylcysteine (SMC)150 mg/kg, 300 mg/kg (for 10 days)Increased cardiac injury biomarkers (AST, LDH, CK, cTnT), increased cardiac oxidative stress, cardiomyocyte apoptosis. nih.gov
MiceMethyl methane thiosulphinate (MMTSO)0.5 mmol/kg, 1.0 mmol/kgSevere acute toxicity. nih.gov
RatsS-methylcysteine (SMC)High levelsDepression of growth, splenic damage (erythrocyte engorgement, hemosiderin accumulation). ebi.ac.uk

Mechanistic Insights into Toxicity Pathways (e.g., β-lyase pathway)

The toxicity of certain cysteine S-conjugates, including some related to this compound metabolism or other sulfur-containing compounds, is often mediated by their bioactivation through the -lyase pathway. Cysteine S-conjugate -lyases are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the cleavage of the C-S bond in cysteine S-conjugates, producing pyruvate, ammonium, and a reactive sulfur-containing fragment (thiol). nih.govnih.govresearchgate.net If this thiol is chemically reactive, it can lead to toxicity. nih.gov

While S-methylcysteine itself can be cleaved by -lyases and is considered nephrotoxic in some contexts, the role of the -lyase pathway in the toxicity of this compound derivatives like SMCSO, particularly in ruminants, involves a different mechanism. taylorandfrancis.com In ruminants, the toxicity of SMCSO is primarily due to its conversion by gut microbiota to dimethyl disulfide, which acts as an oxidant causing hemolytic anaemia. researchgate.netvet111.co.nznih.govcornell.edu This is distinct from the direct cleavage of a cysteine S-conjugate by mammalian -lyases.

However, the -lyase pathway is highly relevant to the toxicity of other sulfur-containing compounds and xenobiotics that form cysteine conjugates. For instance, the nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC), a metabolite of trichloroethylene, is largely attributed to its bioactivation by renal cysteine conjugate -lyase, which generates reactive electrophiles that damage kidney cells, particularly in the proximal tubules. nih.govresearchgate.nettaylorandfrancis.comoup.comnih.gov Studies using inhibitors of -lyase, such as aminooxyacetic acid (AOAA), have demonstrated a reduction in the nephrotoxicity of these compounds, providing evidence for the pathway's involvement. taylorandfrancis.comnih.govscispace.com

Mammalian cysteine S-conjugate -lyases are often enzymes involved in amino acid metabolism that catalyze the -lyase reaction as a non-physiological side reaction. nih.govnih.govresearchgate.net These enzymes are found in various tissues, including the kidney and liver, in both cytosolic and mitochondrial fractions. nih.govresearchgate.net The reactive sulfur-containing fragments produced by -lyase activity can cause cytotoxicity, particularly to kidney mitochondria, through mechanisms involving covalent modification of macromolecules, depletion of thiols, lipid peroxidation, and inhibition of mitochondrial energy metabolism. nih.gov

Comparative Toxicological Studies with Related Compounds (e.g., N-acetylcysteine, D-cysteine)

Comparative toxicological studies involving this compound and related compounds like N-acetylcysteine (NAC) and D-cysteine in research models provide insights into their relative safety and mechanisms of action.

N-acetylcysteine (NAC) is a well-known compound with antioxidant and detoxifying properties, often used clinically. In research models, NAC has been extensively studied for its protective effects against various toxic insults and its potential in chemoprevention. oup.com Studies comparing SMC and NAC in the context of inhibiting rat hepatocarcinogenesis have shown that both compounds can inhibit the development of preneoplastic lesions. oup.comnih.gov For instance, both NAC and SMC treatment in the post-initiation stage dose-dependently inhibited the development of glutathione (B108866) S-transferase placental form (GST-P) positive foci in the livers of rats treated with a carcinogen (MeIQx). oup.com This suggests that SMC shares some inhibitory effects on carcinogenesis with NAC in this model.

While the search results did not provide direct comparative toxicological studies between this compound and D-cysteine, the mechanism of toxicity mediated by the -lyase pathway offers a point of comparison with related cysteine conjugates. The -lyase enzyme typically acts on L-cysteine (B1669680) S-conjugates. S-(1,2-dichlorovinyl)-DL--methylcysteine, which cannot be cleaved by -lyases, was not found to be acutely nephrotoxic in dogs, providing indirect evidence for the involvement of -lyase in the toxicity of the L-isomer (L-DCVC). oup.com This highlights the stereospecificity of the -lyase enzyme and suggests that D-cysteine conjugates might exhibit different toxicity profiles compared to their L-cysteine counterparts if their toxicity is -lyase dependent.

Comparative studies between SMC and SMCSO in diet-induced hypercholesterolemic rats showed that SMCSO was more effective in lowering hepatic lipid accumulation and plasma cholesterol than SMC, suggesting differences in their biological activities and potentially metabolic fates. tandfonline.com

Table summarizing comparative effects in a rat hepatocarcinogenesis model:

CompoundEffect on GST-P Positive Foci in Rat Liver (Post-initiation)Effect on Proliferating Cell Nuclear Antigen (PCNA) IndexSource
S-methylcysteine (SMC)Inhibitory (dose-dependent)Decreased oup.com
N-acetylcysteine (NAC)Inhibitory (dose-dependent)Decreased oup.com

These comparative studies, although sometimes focusing on beneficial rather than purely toxic effects, are important for understanding the structure-activity relationships and potential applications or risks associated with this compound and its related sulfur-containing compounds.

Analytical Methodologies for Methylcysteine Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Methylcysteine. HPLC methods offer advantages in terms of sensitivity and reproducibility for the determination of various compounds, including amino acids. innovareacademics.in

Several approaches utilizing HPLC have been reported for the analysis of this compound. One method describes the determination of S-Methyl L-Cysteine (B1669680) using a reversed-phase C-18 column with a mobile phase consisting of Phosphate buffer (pH 6.5) and Acetonitrile in a 97:3 ratio. innovareacademics.in Detection in this method was achieved using a variable wavelength UV detector. innovareacademics.in This method demonstrated a retention time for S-Methyl L-Cysteine of 2.261 ± 0.0016 minutes and linearity in the range of 100-2000 µg/ml with a correlation coefficient (R²) of 0.9992. innovareacademics.in The limits of detection (LOD) and quantification (LOQ) were found to be 29.51 μg/ml and 89.74 μg/ml, respectively. innovareacademics.in

Another application of HPLC involves mixed-mode chromatography for the simultaneous separation of amino acids, including this compound, alongside hydrophilic acidic and hydrophobic neutral compounds. sielc.com This method, utilizing a mixed-mode column, allows for the separation of compounds with diverse properties in a single run. sielc.com Amino acids are retained based on reversed-phase and cation exchange mechanisms, while retention of other compound types is influenced by different interactions. sielc.com Detection can be performed using techniques such as ELSD, UV, or LC/MS depending on the analytes and mobile phase. sielc.com

HPLC has also been employed in conjunction with other techniques, such as electrochemical detection (ECD), for the quantification of S-methylcysteine sulfoxide (B87167) (SMCSO) in human urine. mdpi.com While some older HPLC methods for SMCSO in plant materials utilized derivatization and UV detection, which can be less sensitive and require more extensive sample preparation, newer LC-MS/MS methods offer advantages in terms of speed and simplicity. mdpi.comnih.gov

Mass Spectrometry (MS) and LC-MS/MS Approaches

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its related compounds in complex matrices. mdpi.comnih.govresearchgate.netresearchgate.net LC-MS/MS methods offer high sensitivity and specificity, making them suitable for the analysis of this compound in various biological samples, including human body fluids. mdpi.comresearchgate.net

A sensitive LC-MS/MS method has been developed for the quantitative analysis of S-methyl-l-cysteine (SMC) and S-methyl-l-cysteine sulfoxide (SMCSO) in human urine and plasma using isotope-labelled internal standards. mdpi.comresearchgate.net This method was validated and demonstrated good linearity, limits of detection, limits of quantification, and accuracy. mdpi.comresearchgate.net The limits of detection for SMC were reported as 0.08 µM for urine and 0.04 µM for plasma, while for SMCSO, they were 0.03 µM for urine and 0.02 µM for plasma. mdpi.comresearchgate.net The calibration curves showed high linearity with correlation coefficients greater than 0.9987. mdpi.comresearchgate.net This approach offers simple and fast preparation of human biological samples. mdpi.comresearchgate.net

LC-MS/MS is also utilized for the analysis of non-standard amino acids, including this compound, in complex samples like human plasma after derivatization. rsc.org Derivatization with reagents like AccQ·Tag™ can enhance detection sensitivity and allow for the use of generic LC conditions and common fragment ions for multiple reaction monitoring (MRM) transitions. rsc.org Structural elucidation of derivatized amino acids can be aided by comparing MS/MS fragmentation patterns with in silico predicted spectra. rsc.org

Gas chromatography-mass spectrometry (GC-MS) has also been applied for the determination of S-methylcysteine and S-methyl-mercapturic acid, often involving derivatization steps like extractive alkylation, particularly for analysis in human urine. ebi.ac.uknih.gov Isotope dilution GC-MS can be used for specific and sensitive detection. ebi.ac.uknih.gov GC-MS has also been used for the analysis of S-methylcysteine sulfoxide in plant materials after derivatization. researchgate.net

High-resolution mass spectrometry (HRMS) and high-resolution MS/MS are valuable for structural elucidation and confirmation of this compound and its derivatives, providing accurate mass measurements and fragmentation information. mdpi.commdpi.comlu.se

Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS) for Metabolomic Analysis

Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS) is a technique particularly well-suited for the comprehensive profiling of charged low molecular weight compounds, making it valuable for metabolomic studies involving this compound. nih.govanimbiosci.orgsci-hub.se CE-TOFMS offers high resolution and the ability to simultaneously quantify numerous charged metabolites. nih.gov

CE-TOFMS has been employed to study metabolic changes in various biological systems, including the protozoan parasite Entamoeba histolytica, where it revealed an increase in S-methylcysteine levels under specific conditions. nih.govkeio.ac.jp This technique allows for the identification and quantification of metabolites involved in sulfur-containing amino acid metabolism. nih.gov

In the analysis of meat quality, CE-TOFMS has been used for metabolomic profiling of muscle tissue, identifying changes in water-soluble charged metabolites, including amino acids like S-methylcysteine, during postmortem aging. animbiosci.org This highlights the utility of CE-TOFMS for comprehensive metabolomic analysis in diverse biological matrices. animbiosci.org

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a significant role in the structural elucidation of this compound. mdpi.comlu.senih.govlgcstandards.comacs.orgnih.gov NMR provides detailed information about the molecular structure, including the arrangement of atoms and their connectivity. mdpi.comlu.senih.govacs.org

Both 1D and 2D NMR techniques, such as ¹H NMR and ¹³C NMR, are used to confirm the structure of this compound by analyzing characteristic chemical shifts and coupling patterns. mdpi.comlgcstandards.comnih.gov Two-dimensional NMR spectra, such as ¹H-¹³C HSQC, provide correlations between protons and directly bonded carbon atoms, further aiding in structural confirmation. nih.gov

NMR spectroscopy can be used independently or in hyphenated systems like LC-NMR-MS for enhanced structural characterization of metabolites in complex mixtures. nih.govacs.org This combined approach leverages the separation power of LC, the structural information from NMR, and the mass information from MS. nih.govacs.org

Infrared (IR) spectroscopy can also provide complementary information about the functional groups present in the this compound molecule. mdpi.com

While NMR can be used for identification and, in some cases, quantification, particularly in metabolomic studies, its sensitivity may be lower compared to MS-based methods for trace analysis. mdpi.comnih.govresearchgate.net

Here is a summary of some analytical parameters found in the search results:

MethodMatrixAnalyteDetection LimitLinearity RangeCorrelation Coefficient (R²)Reference
HPLC-UVPure substanceS-Methyl L-Cysteine29.51 μg/ml100-2000 µg/ml0.9992 innovareacademics.in
LC-MS/MSUrineS-methyl-l-cysteine0.08 µMNot specified in snippet>0.9987 mdpi.comresearchgate.net
LC-MS/MSPlasmaS-methyl-l-cysteine0.04 µMNot specified in snippet>0.9987 mdpi.comresearchgate.net
LC-MS/MSUrineSMCSO0.03 µMNot specified in snippet>0.9987 mdpi.comresearchgate.net
LC-MS/MSPlasmaSMCSO0.02 µMNot specified in snippet>0.9987 mdpi.comresearchgate.net
GC-MSHuman urineS-methylcysteine~0.02 µg/mL (0.15 µM)Not specified in snippetNot specified in snippet nih.gov

Future Directions and Translational Research in Methylcysteine

"Omics"-Based Research for Comprehensive Metabolic and Biological Understanding

"Omics" approaches, such as metabolomics, are powerful tools for comprehensively characterizing the biological molecules within a system and understanding complex disease processes. nih.govpsu.edu Targeted metabolomics, specifically focusing on amino acids and their derivatives like methylcysteine, provides insights into cellular metabolic flux and physiological changes. creative-proteomics.com Untargeted metabolomics offers a broader scope, measuring thousands of metabolites, although with limitations in quantification and identification. nih.gov

Research utilizing omics technologies has begun to shed light on the involvement of this compound in various biological contexts. For instance, untargeted metabolomic analysis in a study on intracerebral hemorrhage identified this compound among the key metabolites associated with the condition, highlighting a correlation between the gut microbiome and host metabolome in affected patients. nih.gov Another study investigating resistance to Phytophthora infestans in plants found S-methylcysteine among the compounds that were significantly more abundant in response to inoculation, suggesting its involvement in the plant's metabolic response. mdpi.com Human omics-based research, particularly untargeted metabolomics, is considered advantageous for exploring the biological mechanisms of S-methyl cysteine sulfoxide (B87167) (SMCSO), a related compound. tandfonline.comresearchgate.net Future metabolic studies at different doses are needed to further explore its metabolic pathways in the human body. researchgate.netresearchgate.net

Omics-based research can also contribute to identifying biological signature profiling, tracking dynamic responses to various conditions, and exploring functional mechanisms related to amino acid concentrations. creative-proteomics.com Integrating metabolomics with other omics data, such as proteomics and transcriptomics, can provide a more profound understanding of how this compound levels correlate with protein expression and gene-level regulation. creative-proteomics.com

Development of this compound-based Compounds for Therapeutic Applications

The potential therapeutic properties of this compound have led to research into the development of this compound-based compounds and derivatives for medical applications. N-Methylcysteine, a derivative synthesized through the methylation of cysteine, is being studied for its potential protective effects against toxins and its antioxidant properties, suggesting a role in detoxification processes. ontosight.ai Research is ongoing to explore its pharmacological properties and potential therapeutic uses. ontosight.ai

S-methylcysteine itself has shown promising activities in preclinical studies. It has been investigated for its anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties in animal and in vitro models. tandfonline.comresearchgate.net Potential mechanisms include influencing glucose- and cholesterol-related enzymes and improving hepatic and pancreatic function. tandfonline.comresearchgate.net Anticancer and antibacterial effects have also been explored. tandfonline.comresearchgate.net

The development of peptide-based therapeutics is an active area, and molecules like alpha-methylcysteine are considered useful building blocks for peptidomimetic drug design due to their ability to form constrained cyclic structures. psu.eduresearchgate.net These peptidomimetics aim to overcome limitations of natural peptides, such as rapid degradation and poor absorption. psu.edu

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds is another avenue of research aimed at enhancing therapeutic outcomes. Studies have explored the combined effects of S-methylcysteine with other natural compounds, such as curcuminoid. scialert.netimrpress.comimrpress.com

Research in animal models has indicated that a combination of curcuminoid and S-methylcysteine can exhibit synergistic effects in regulating cholesterol homeostasis. This combination was found to maintain serum cholesterol levels, inhibit cholesterol absorption, and lower liver cholesterol more effectively than either compound alone. imrpress.comimrpress.com Specifically, the combination increased the conversion of cholesterol into feces significantly, a mechanism not observed with S-methylcysteine alone. imrpress.com This suggests that the combination leverages multiple mechanisms of action to achieve a better anti-hyperlipidemic effect. imrpress.comimrpress.com

Another study explored the synergistic effects of S-methylcysteine in combination with protocatechuic acid, demonstrating greater lipid-lowering and anti-inflammatory effects in the livers of mice with chronic alcohol consumption compared to individual treatments. nih.gov The combined use led to a greater reduction in oxidative stress markers and inflammatory factors. nih.gov

While some studies on synergistic effects with cysteine and alkylating agents did not show synergism with S-methylcysteine, the exploration of combinations with other natural and therapeutic compounds continues. nih.gov

Investigating the Role of this compound in Specific Disease Models

Preclinical research is actively investigating the role of this compound in various disease models to understand its potential therapeutic utility. Animal and in vitro models have been instrumental in demonstrating the favorable effects of S-methylcysteine (SMCSO) in conditions related to cardiometabolic health, exhibiting anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties. tandfonline.comresearchgate.nettandfonline.com

Specific disease models where this compound has been studied include:

Cardiometabolic Disorders: Studies in rats with dysregulated cholesterol metabolism showed that S-methyl-L-cysteine prevented increases in total cholesterol levels in serum and liver. caymanchem.com It also decreased plasma glucose, insulin (B600854), and oxidative stress markers while increasing antioxidant levels in rats fed a high-fructose diet. caymanchem.comnih.gov

Neurodegenerative Diseases: S-methyl-L-cysteine has been studied as a potential therapeutic for neurodegenerative diseases like Parkinson's disease. caymanchem.comsigmaaldrich.com In a Drosophila model of Parkinson's disease, it decreased locomotor deficits induced by the overexpression of human alpha-synuclein (B15492655). caymanchem.com Se-methylselenocysteine (MSC), an analog of S-methylcysteine, has shown potential in improving cognitive deficits in Alzheimer's disease mouse models. researchgate.net

Cancer: S-methyl-L-cysteine has shown effects in a rat model of diethylnitrosamine-induced hepatocarcinogenesis, reducing the number and area of hepatocellular foci. caymanchem.com Anticancer effects of SMCSO have also been explored in preclinical models. tandfonline.comresearchgate.net

Infectious Diseases: S-methylcysteine has demonstrated anticoccidial activity in chickens infected with Eimeria tenella, reducing oocyst counts and improving biochemical, antioxidant, and anti-inflammatory parameters in cecal tissues. frontiersin.orgnih.gov It has also shown potential as an antiprotozoal treatment in mice infected with Cryptosporidium parvum. researchgate.net Research has also investigated its effects in experimental toxoplasmosis in immunosuppressed mice, showing a reduction in brain cysts.

These studies in specific disease models provide valuable data on the potential efficacy and mechanisms of action of this compound and its derivatives, paving the way for further translational research.

Advancements in Delivery Systems for this compound and Derivatives (e.g., Nanoparticles)

Advancements in drug delivery systems, particularly the use of nanoparticles, are being explored to enhance the therapeutic potential of this compound and its derivatives by improving their bioavailability, targeting, and controlled release. Nanotechnology-based delivery systems, such as polymeric nanoparticles and metal-organic frameworks (MOFs), offer potential solutions for these challenges. researchgate.netplos.org

Research has investigated the use of MOF nanoparticles for delivering compounds, including in the context of parasitic infections where S-methylcysteine has shown activity. researchgate.net Loading S-methylcysteine on MOFs has shown improved therapeutic effects in reducing brain cysts in experimental toxoplasmosis compared to using S-methylcysteine alone, potentially due to the nanoparticles' ability to increase drug bioavailability and concentration in tissues. MOFs are being explored as drug delivery systems due to their porous nature, crystalline structures, and ability to carry therapeutic agents. researchgate.net

Q & A

Q. What is the role of α-methylcysteine in peptide ligation, and how does it address challenges in standard Fmoc peptide synthesis?

α-Methylcysteine serves as a stable alternative to peptide thioesters in native chemical ligation (NCL). Unlike traditional thioesters, which are difficult to synthesize via Fmoc solid-phase peptide synthesis (SPPS), α-methylcysteine is fully compatible with Fmoc protocols. Its C-terminal placement enables in situ thioester formation through N,S-acyl transfer, bypassing the need for specialized resins or harsh cleavage conditions . For example, in the synthesis of bovine pancreatic trypsin inhibitor (BPTI), α-methylcysteine facilitated ligation under neutral pH with minimal side reactions, demonstrating its robustness in complex protein assembly .

Q. How is methylcysteine enzymatically synthesized from cysteine, and what are the key enzymes involved?

this compound biosynthesis is catalyzed by S-adenosylmethionine-dependent methyltransferases, such as homocysteine methyltransferase (HMT) and selenocysteine methyltransferase (SMT). These enzymes share high sequence similarity but differ in substrate affinity. For instance, SMT exhibits higher catalytic efficiency for cysteine methylation, likely due to conserved amino acid residues in its active site that optimize substrate binding and transition-state stabilization . Kinetic studies using purified enzymes and isotopic labeling (e.g., ¹³C-methyl-S-adenosylmethionine) can elucidate reaction mechanisms and rate-limiting steps.

Q. What analytical techniques are essential for characterizing α-methylcysteine-containing peptides?

Key methods include:

  • HPLC-MS : To monitor ligation efficiency and verify peptide purity.
  • NMR Spectroscopy : For structural confirmation, particularly to distinguish α-methylcysteine from oxidation byproducts (e.g., sulfoxides).
  • Circular Dichroism (CD) : To assess secondary structure retention in synthetic proteins post-ligation .
  • Elemental Analysis : To validate purity and stoichiometry of synthetic peptides .

Advanced Research Questions

Q. How do reaction kinetics and concentration dependencies affect α-methylcysteine-mediated ligation efficiency in protein synthesis?

Ligation reactions using α-methylcysteine exhibit first-order kinetics dominated by N,S-acyl transfer, unlike classical NCL, which relies on bimolecular thioester exchange. At low peptide concentrations (e.g., 0.4 mM), ligation rates remain comparable to high-concentration conditions (10 mM), suggesting a unimolecular rearrangement mechanism. However, this results in slower overall kinetics compared to preformed thioesters. Optimizing thiol additives (e.g., MPAA) and pH (neutral to slightly basic) can enhance rates while minimizing aggregation in hydrophobic peptide fragments .

Q. What experimental strategies resolve contradictions in reported enzymatic activities of this compound-synthesizing methyltransferases?

Discrepancies in enzyme kinetic data (e.g., HMT vs. SMT substrate affinity) often arise from differences in assay conditions (pH, ionic strength) or substrate purity. To address this:

  • Standardize Assays : Use recombinant enzymes with validated activity and uniform substrates (e.g., HPLC-purified cysteine).
  • Structural Analysis : Employ X-ray crystallography or cryo-EM to compare active-site conformations under varying conditions .
  • Computational Modeling : Molecular dynamics simulations can predict how conserved residues influence catalytic efficiency .

Q. How does α-methylcysteine compare to other thioester analogs (e.g., gem-dimethyl cysteine) in terms of stability and synthetic utility?

α-Methylcysteine outperforms gem-dimethyl (gdm) analogs due to:

  • Oxidative Stability : Unlike gdm peptides, α-methylcysteine resists desulfurization under reducing conditions (e.g., TCEP treatment) .
  • SPPS Compatibility : The carboxyl group in α-methylcysteine allows standard resin attachment, avoiding the need for orthogonal protecting groups .
  • Ligation Versatility : Successful applications in structurally diverse proteins (e.g., BPTI, murine KC) highlight its broad utility, whereas gdm analogs are limited by aggregation and poor solubility .

Q. What methodologies ensure reproducibility in α-methylcysteine-based peptide synthesis and ligation?

Critical steps include:

  • Backbone Protection : Incorporate Hmb (hydroxybenzyl mercaptan) groups to prevent on-resin aggregation and improve post-synthesis solubility .
  • Strict Anhydrous Conditions : During SPPS to avoid premature thioester formation.
  • Hydrazine Treatment : To selectively remove acetyl groups from Hmb without degrading α-methylcysteine .
  • Detailed Reporting : Follow Beilstein Journal guidelines for experimental sections, including exact reagent ratios, reaction times, and purification protocols .

Methodological Considerations

Q. How should researchers design experiments to validate this compound-related data contradictions in existing literature?

  • Controlled Replication : Reproduce key studies using identical reagents and protocols.
  • Cross-Validation : Combine orthogonal techniques (e.g., enzymatic assays with isotopic tracing and MS analysis) to confirm methylation sites and rates .
  • Meta-Analysis : Systematically review datasets for confounding variables (e.g., buffer composition, temperature) using tools like PRISMA guidelines .

Q. What statistical approaches are appropriate for analyzing enzyme kinetics and ligation efficiency data?

  • Michaelis-Menten Analysis : Fit initial velocity data to determine KmK_m and VmaxV_{max} for methyltransferases.
  • Non-linear Regression : Model ligation progress curves to extract rate constants (kobsk_{\text{obs}}).
  • Error Propagation : Use tools like GraphPad Prism to quantify uncertainties in coupled assays (e.g., HPLC-based quantitation) .

Q. How can researchers ethically address challenges in handling hazardous intermediates during this compound synthesis?

  • Risk Assessment : Pre-screen reactions for toxic byproducts (e.g., HCN in cyanomethyl ester activation).
  • Institutional Oversight : Obtain ethics committee approval for studies involving carcinogenic reagents (e.g., hydrazine) and document safety protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.